5-Bromo-N-[2-(2-furoylamino)-1,3-benzothiazol-6-yl]-2-furamide 5-Bromo-N-[2-(2-furoylamino)-1,3-benzothiazol-6-yl]-2-furamide
Brand Name: Vulcanchem
CAS No.: 921043-06-3
VCID: VC0370407
InChI: InChI=1S/C17H10BrN3O4S/c18-14-6-5-12(25-14)16(23)19-9-3-4-10-13(8-9)26-17(20-10)21-15(22)11-2-1-7-24-11/h1-8H,(H,19,23)(H,20,21,22)
SMILES: C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br
Molecular Formula: C17H10BrN3O4S
Molecular Weight: 432.2g/mol

5-Bromo-N-[2-(2-furoylamino)-1,3-benzothiazol-6-yl]-2-furamide

CAS No.: 921043-06-3

Main Products

VCID: VC0370407

Molecular Formula: C17H10BrN3O4S

Molecular Weight: 432.2g/mol

5-Bromo-N-[2-(2-furoylamino)-1,3-benzothiazol-6-yl]-2-furamide - 921043-06-3

CAS No. 921043-06-3
Product Name 5-Bromo-N-[2-(2-furoylamino)-1,3-benzothiazol-6-yl]-2-furamide
Molecular Formula C17H10BrN3O4S
Molecular Weight 432.2g/mol
IUPAC Name 5-bromo-N-[2-(furan-2-carbonylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide
Standard InChI InChI=1S/C17H10BrN3O4S/c18-14-6-5-12(25-14)16(23)19-9-3-4-10-13(8-9)26-17(20-10)21-15(22)11-2-1-7-24-11/h1-8H,(H,19,23)(H,20,21,22)
Standard InChIKey DAKPIZJBMHTCKD-UHFFFAOYSA-N
SMILES C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br
Canonical SMILES C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br
PubChem Compound 16418254
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator